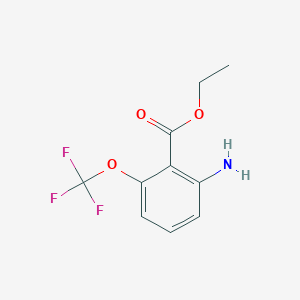

Ethyl 2-amino-6-(trifluoromethoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-6-bromobenzoate with trifluoromethanol in the presence of a base, followed by esterification with ethanol . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of ethyl 2-amino-6-(trifluoromethoxy)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Recent studies have indicated that derivatives of ethyl 2-amino-6-(trifluoromethoxy)benzoate exhibit promising antitubercular properties. In particular, phenotypic whole-cell screening against Mycobacterium tuberculosis has shown that certain derivatives can be optimized for solubility and efficacy. These compounds were evaluated in vivo for their pharmacokinetic properties, suggesting their potential as effective treatments for tuberculosis .

Neurological Applications

The compound has been investigated for its effects on excitatory amino acid neurotransmission. It has been shown to antagonize the release of acetylcholine in specific brain regions, which may contribute to its anticonvulsant properties. This action suggests potential applications in treating neurological disorders such as epilepsy .

Motor Neuron Diseases

This compound, particularly its derivative 2-amino-6-(trifluoromethoxy)benzothiazole, has been studied for its efficacy in treating amyotrophic lateral sclerosis (ALS). Research indicates that it can significantly increase the survival rates of ALS patients, especially those with early bulbar involvement .

Agrochemical Applications

The compound's lipophilic nature and metabolic stability make it a candidate for use in agrochemicals. Its ability to interact with various biomolecules suggests that it could serve as an intermediate in the synthesis of pesticides or herbicides that require enhanced efficacy and lower toxicity profiles.

Synthetic Pathways

This compound can be synthesized through various methods. Key synthetic routes include:

- Direct Substitution Reactions: Utilizing trifluoromethylation techniques to introduce the trifluoromethoxy group onto the benzoate framework.

- Coupling Reactions: Employing coupling agents to facilitate the formation of the amino group on the aromatic ring.

These synthetic strategies are crucial for producing derivatives with tailored biological activities .

Case Study 1: Antitubercular Efficacy

In a study involving BALB/c mice infected with M.tuberculosis, compounds derived from this compound were administered at varying doses. The results demonstrated a reduction in lung bacterial burden compared to untreated controls, indicating potential as a therapeutic agent against tuberculosis .

Case Study 2: Neurological Impact

A series of experiments were conducted to assess the impact of this compound on neurotransmitter release in animal models. The findings showed significant antagonism of excitatory neurotransmission, supporting its development as an anticonvulsant medication .

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit voltage-dependent sodium channels, thereby modulating neuronal activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

2-amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar neuroprotective properties.

2-amino-6-(trifluoromethoxy)benzothiazole: Another analogue used in the treatment of neurological disorders.

Uniqueness

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable intermediate in synthetic chemistry .

Actividad Biológica

Ethyl 2-amino-6-(trifluoromethoxy)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoromethoxy group that enhances its lipophilicity and metabolic stability. The presence of the amino group allows for hydrogen bonding with biological targets, which may influence its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H10F3NO3 |

| Molecular Weight | 253.19 g/mol |

| Functional Groups | Amino group, Trifluoromethoxy group, Ester |

The mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, potentially affecting enzyme kinetics and receptor interactions . Research indicates that this compound may modulate specific molecular pathways, leading to various biological effects.

Enzyme Interactions

Studies have shown that this compound can influence enzyme activity, particularly in relation to metabolic processes. The compound's ability to penetrate lipid membranes may enhance its bioavailability and efficacy in vivo.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates potential effectiveness against various microbial strains, suggesting that it could serve as a lead compound in the development of new antibiotics.

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmission. In particular, it has shown potential in modulating excitatory amino acid neurotransmission, which may have implications for treating neurological disorders .

Case Studies

- In Vivo Efficacy Studies : In a study involving a mouse model of tuberculosis, this compound was administered at varying doses to assess its efficacy against Mycobacterium tuberculosis. While the compound showed some activity, it did not outperform standard treatments like rifampin and ethambutol .

- Cytotoxicity Assays : Cytotoxicity studies using human cell lines indicated that this compound exhibits selective toxicity against certain cancer cell types while sparing normal cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-4-(trifluoromethyl)benzoate | Amino group at position 2 | Increased reactivity due to amino functionality |

| Ethyl 2-amino-6-(difluoromethyl)benzoate | Difluoromethyl instead of trifluoromethyl | Lower lipophilicity compared to the trifluoromethyl variant |

| Ethyl 2-amino-6-(methyl)benzoate | Methyl group instead of trifluoromethyl | Reduced metabolic stability compared to trifluoromethyl |

Propiedades

Fórmula molecular |

C10H10F3NO3 |

|---|---|

Peso molecular |

249.19 g/mol |

Nombre IUPAC |

ethyl 2-amino-6-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C10H10F3NO3/c1-2-16-9(15)8-6(14)4-3-5-7(8)17-10(11,12)13/h3-5H,2,14H2,1H3 |

Clave InChI |

XUVBIOXOHMIIGL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=CC=C1OC(F)(F)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.